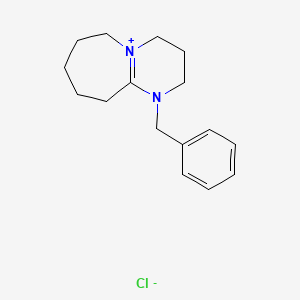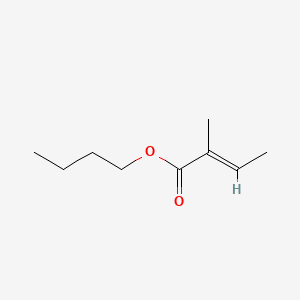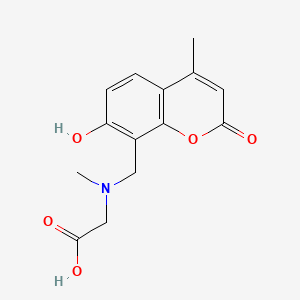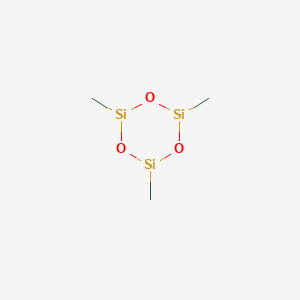
Cyclosiloxanes, Me hydrogen
Vue d'ensemble
Description
Cyclosiloxanes, Me hydrogen (also known as methylhydrocyclosiloxanes) are organic compounds with a backbone structure of silicon and oxygen atoms, alternating in occurrence. These molecules have hydrocarbon groups attached to the silicon side chain. Some widely used cyclosiloxanes include hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). They are colorless to straw-colored liquids, less dense than water, and partially soluble in water .
Synthesis Analysis
Cyclosiloxanes can be synthesized through hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in concentrated hydrochloric acid. Volatile cyclosiloxanes are distilled from hydrolysis products of dichlorosilane .
Molecular Structure Analysis
where Me = CH3, R = CH3 (most often) or another organic group or H, m ≥ 0, n ≥ 1 .
Chemical Reactions Analysis
Hydrolytic oxidation of hydrosilanes in acetonitrile, catalyzed by an N-heterocyclic carbene organocatalyst, produces hydrogen gas and cyclosiloxanes. The reaction selectively yields cyclosiloxanes without contamination of silanols .
Physical And Chemical Properties Analysis
Cyclosiloxanes are colorless to straw-colored liquids, less dense than water, and partially soluble in water. They are flammable and may form explosive mixtures with air. Special care is needed to avoid contamination during sample collection, storage, and analysis .
Applications De Recherche Scientifique
Silicone Elastomer Crosslinking
Methylhydrogensiloxanes: are widely used in the crosslinking of silicone elastomers. The Si-H bond in these compounds is highly reactive and can be used to crosslink polymer chains through hydrosilylation reactions. This process enhances the mechanical properties of silicone rubbers, making them suitable for a range of applications from medical devices to automotive parts .
Polymer Modification
The Si-H functional group in methylhydrogensiloxanes is also utilized to modify various conventional organic polymers. By linking the Si-H group to organic polymers, researchers can alter the surface properties, such as hydrophobicity, and improve material characteristics like thermal stability and tensile strength .
Hybrid Silicone Materials
Cyclosiloxanes: play a crucial role in the synthesis of hybrid silicone materials. These materials combine the advantageous properties of inorganic silicates with organic polymers, leading to innovative materials with applications in electronics, optics, and biotechnology .
Hydrolytic Polycondensation
The hydrolytic polycondensation of methylhydrogensiloxanes leads to the formation of polysiloxanes with varying chain lengths and functionalities. This method is fundamental in producing silicone oils and resins used in lubricants, coatings, and sealants .
Biomedical Applications
Due to their biocompatibility and stability, methylhydrogensiloxanes are used in the biomedical field. They are involved in creating prosthetics, contact lenses, and drug delivery systems. Their ability to form flexible yet durable materials is particularly valuable in this domain .
Electromechanical Transducers
Methylhydrogensiloxanes: are integral in developing electromechanical transducers due to their excellent dielectric properties. These transducers convert electrical energy into mechanical energy or vice versa and are essential components in sensors and actuators .
Liquid Crystal Technology
In liquid crystal (LC) technology, methylhydrogensiloxanes are used to synthesize liquid crystal polymers. These polymers exhibit unique electro-optical properties, making them suitable for displays and photonic devices .
Surfactant Synthesis
Finally, methylhydrogensiloxanes serve as precursors in the synthesis of silicone-based surfactants. These surfactants have diverse applications, including detergents, emulsifiers, and foam stabilizers, due to their ability to reduce surface tension effectively .
Mécanisme D'action
Target of Action
Cyclosiloxanes, Me hydrogen, also known as poly(methylhydrosiloxanes) (PMHS), are inorganic-organic hybrid polymers with an inorganic backbone composed of alternating silicon and oxygen atoms . The primary targets of Cyclosiloxanes, Me hydrogen are various types of cells, including stem cells .
Mode of Action
Cyclosiloxanes, Me hydrogen interacts with its targets through a process known as hydrosilylation . This is a chemical reaction where a silicon-hydrogen bond adds across a multiple bond, such as a carbon-carbon double bond, to form new silicon-carbon bonds . This interaction leads to the manufacture of materials with better properties .
Biochemical Pathways
The biochemical pathways affected by Cyclosiloxanes, Me hydrogen involve the synthesis of silicones and modifications of different polymers . The compound plays a crucial role in the crosslinking of silicone elastomers and preceramic polymers, which helps protect their shape . The downstream effects include the production of materials with enhanced mechanical, optical, and thermal resistance .
Pharmacokinetics
Due to their unique physico-chemical properties, including high gas permeability and low flammability, they are expected to have a significant impact on bioavailability .
Result of Action
The molecular and cellular effects of Cyclosiloxanes, Me hydrogen’s action are diverse. The compound is used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties . It is also often linked to conventional organic polymers to modify their properties .
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIIPLPRZYINCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867437 | |
| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68037-53-6, 13269-39-1 | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclosiloxanes, Me hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13269-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





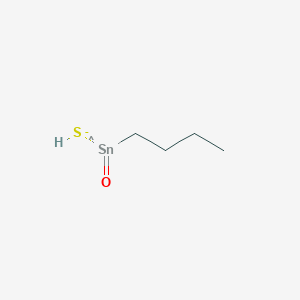

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)

